molecular formula C15H16N6O B2536353 2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol CAS No. 946296-98-6

2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol

Cat. No.: B2536353
CAS No.: 946296-98-6
M. Wt: 296.334
InChI Key: OQLQJOIWIDJHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol is a pteridine derivative characterized by a p-tolylamino group at the 4-position of the pteridinyl core and an ethanolamine moiety at the 2-position. Its hydrochloride form (CAS 247913-49-1) is documented in safety data sheets, confirming its identity and handling protocols .

Properties

IUPAC Name

2-[[4-(4-methylanilino)pteridin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-10-2-4-11(5-3-10)19-14-12-13(17-7-6-16-12)20-15(21-14)18-8-9-22/h2-7,22H,8-9H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQJOIWIDJHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes the reaction of p-toluidine with pteridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction could produce pteridine amines.

Scientific Research Applications

2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4(3H)-one Derivatives
  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Structure: Features a pyrimidin-4(3H)-one core with a p-tolylamino group at position 6 and a thioether-linked nitrobenzoyl moiety. Synthesis: Prepared via condensation reactions involving p-toluidine, yielding 83.9% with a melting point of 227.6–228.6°C . Comparison: Unlike the target compound’s pteridine core, 2d uses a pyrimidinone scaffold, which may reduce aromatic stacking but enhance hydrogen bonding due to the ketone group.
  • 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Structure: Similar to 2d but substitutes p-tolyl with 4-methoxyphenyl, altering electronic properties. Synthesis: Yielded 79.6% with a lower melting point (217.1–217.3°C), reflecting reduced crystallinity due to the methoxy group .
Imidazo[1,2-a]pyridine Derivatives
  • 1-(4-(Methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one (3d) Structure: Contains a methylsulfonylphenyl-ethanone backbone linked to p-tolylamino. Synthesis: Achieved 86% yield via acetic acid-mediated condensation, with a melting point of 153–154°C . Comparison: The ethanone group replaces ethanolamine, reducing hydrophilicity but improving metabolic stability.
Indoloquinazoline Derivatives
  • 2-(8-Methyl-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)-2-(p-tolylamino)acetic Acid (9d) Structure: Integrates a fused indoloquinazoline system with p-tolylamino and acetic acid groups. Synthesis: Formed via reaction of p-toluidine with a pre-functionalized indoloquinazoline precursor (63% yield) .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound (Hydrochloride) Pteridine Not reported 337.8 (free base est.) Ethanolamine, p-tolylamino
2d Pyrimidin-4(3H)-one 227.6–228.6 397.0971 Thioether, nitrobenzoyl
3d Imidazo[1,2-a]pyridine 153–154 302.3 Methylsulfonyl, ethanone
9d Indoloquinazoline Not reported 429.4 (est.) Acetic acid, p-tolylamino

Key Observations :

  • Pyrimidin-4(3H)-one derivatives (2d, 2e) exhibit higher melting points due to strong hydrogen bonding from the ketone group.
  • The target compound’s ethanolamine group likely enhances aqueous solubility compared to the methylsulfonyl or acetic acid moieties in analogs.

Biological Activity

2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the pteridine moiety and subsequent amination. The general synthetic pathway can be summarized as follows:

  • Formation of Pteridine Derivative : Starting from appropriate aniline derivatives and formylation reactions to create the pteridine core.
  • Amination : Introduction of the p-tolylamino group through nucleophilic substitution.
  • Final Ethanolamine Modification : Conversion to the ethanolamine derivative by reacting with ethylene oxide or similar reagents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pteridine derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation.

Case Study Findings :

  • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • The mechanism of action appears to involve the inhibition of protein tyrosine kinases (PTKs), which are crucial for cancer cell signaling pathways.
Cell LineIC50 (µM)Reference
MCF-715
A54912
HeLa10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Assay Results :

  • The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including PTKs and other enzymes involved in cancer progression.

Key Findings :

  • The compound demonstrated a strong binding affinity to the active sites of PTKs, suggesting a competitive inhibition mechanism.
  • Docking scores indicated favorable interactions with key amino acids in the binding pocket, enhancing its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.